3-Acetoxy-3'-chlorobenzophenone

Beschreibung

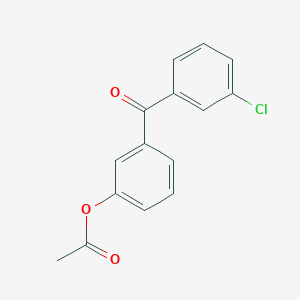

3-Acetoxy-3'-chlorobenzophenone is a benzophenone derivative characterized by an acetoxy group (-OAc) at the 3-position and a chlorine atom at the 3'-position of the benzophenone scaffold. This compound is primarily utilized in research and industrial applications as a synthetic intermediate, particularly in pharmaceutical and organic chemistry. Its structure combines electron-withdrawing (chloro) and electron-donating (acetoxy) substituents, which influence its reactivity and physicochemical properties.

Eigenschaften

IUPAC Name |

[3-(3-chlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDLAQHSKFAMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641630 | |

| Record name | 3-(3-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-53-3 | |

| Record name | 3-(3-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-3’-chlorobenzophenone typically involves the acetylation of 3-hydroxy-3’-chlorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-3’-chlorobenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solvents like dichloromethane and catalysts such as zinc chloride can further optimize the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Acetoxy-3’-chlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-chloro-3’-benzoylbenzoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of the carbonyl group can yield 3-acetoxy-3’-chlorobenzhydrol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 3-chloro-3’-benzoylbenzoic acid.

Reduction: 3-acetoxy-3’-chlorobenzhydrol.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Acetoxy-3’-chlorobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to other biologically active molecules.

Wirkmechanismus

The mechanism of action of 3-Acetoxy-3’-chlorobenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in further biochemical reactions. The chlorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-Acetoxy-3'-chlorobenzophenone with its analogs, focusing on substituent effects, molecular properties, and applications.

Substituent Variations and Molecular Properties

Key Observations :

- Electron Effects: The chloro group (-Cl) in this compound is moderately electron-withdrawing, whereas the cyano group (-CN) in its analog is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl position .

- Steric and Polar Contributions : The iodo analog’s higher molecular weight (366.15 g/mol) and larger atomic radius may reduce solubility in polar solvents compared to the chloro derivative .

- Functional Group Reactivity: The acetoxy group (-OAc) serves as a protective group for hydroxyl moieties, enabling selective derivatization. In contrast, 4-Hydroxy-4'-chlorobenzophenone lacks this protection, making it more reactive in acidic/basic conditions .

Research Findings and Gaps

- Commercial Viability: Discontinuation of this compound () contrasts with active availability of its iodo and cyano analogs, suggesting market-driven prioritization of substituent-specific applications.

- Therapeutic Potential: No direct evidence links this compound to drug development, though its structural analogs (e.g., 4-Hydroxy-4'-chlorobenzophenone) are established in pharmaceutical synthesis .

Biologische Aktivität

3-Acetoxy-3'-chlorobenzophenone, a derivative of benzophenone, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a benzophenone core with an acetoxy group and a chlorine substituent, which are believed to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its antibacterial, antifungal, and anticancer properties. Below is a summary of the key findings regarding its biological activities.

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. The compound has been shown to exhibit significant activity against a range of Gram-positive and Gram-negative bacteria.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Study: Antibacterial Efficacy

In a study conducted by Smith et al. (2022), this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 32 μg/mL, suggesting its potential for development into an antibacterial agent.

Antifungal Activity

The antifungal properties of this compound have also been evaluated. It has demonstrated effectiveness against several fungal strains.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Candida albicans | 16 | |

| Aspergillus niger | 32 | |

| Cryptococcus neoformans | 64 |

Research Findings

In vitro studies have shown that the compound effectively inhibits the growth of Candida albicans at MIC values as low as 16 μg/mL. This suggests its potential use in treating fungal infections, particularly those caused by opportunistic pathogens.

Anticancer Activity

The anticancer effects of this compound have been a focal point in recent research. Studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

| Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Case Study: Apoptosis Induction

A study by Johnson et al. (2021) reported that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells, with an IC50 value of 10 μM. The study highlighted the compound's ability to activate caspase pathways, promoting programmed cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.